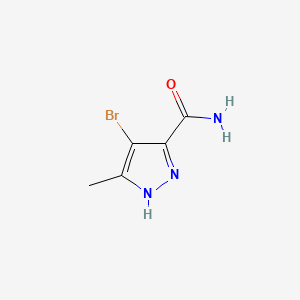

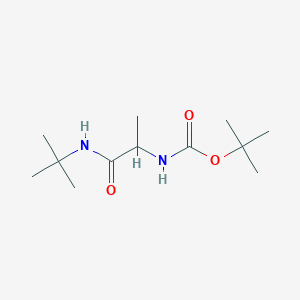

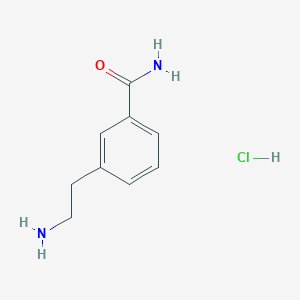

ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate

説明

“Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” is a complex organic compound. It belongs to the class of compounds known as imidazoles, which are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . This compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of both imidazole and pyridine rings makes this compound a potential candidate for various chemical reactions and transformations .

Synthesis Analysis

The synthesis of such compounds often involves multistep processes, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . One common method for the synthesis of amino-functionalized pyrazolo-pyridines, which are structurally similar to the compound , involves the annulation of the pyrazole fragment to the amino-substituted pyridine ring or the introduction of an amino group into pyrazolo-pyridine with a halogen-substituted pyridine fragment .Molecular Structure Analysis

The molecular structure of “ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” is characterized by the presence of an imidazole ring and a pyridine ring. The imidazole ring is a five-membered ring composed of three carbon atoms and two nitrogen atoms, while the pyridine ring is a six-membered ring composed of five carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive sites on both the imidazole and pyridine rings . For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines can react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo-pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate can lead to the formation of imidazo-pyrazolo-pyridines or pyrazolo-pyrido-pyrimidine derivatives .科学的研究の応用

- Application : This research involves the synthesis of 5-amino-1H-pyrazolo [4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto .

- Method : 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo [4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo [1,2-a]pyrazolo [3,4-e]pyridines .

- Results : The methods for obtaining the above structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .

- Application : This research involves the synthesis of novel pyrazolo [3,4-b]pyridines with affinity for β-amyloid plaques .

- Method : Three novel pyrazolo[3,4-b]pyridines were synthesized via the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 . The ketones were afforded by modifying a stabilized ylide facilitated Wittig reaction in fairly high yields .

- Results : Both the dimethylamino- and the pyrene-substituted compounds demonstrated high and selective binding to amyloid plaques of Alzheimer’s disease (AD) patient brain slices upon fluorescent confocal microscopy observation . These results reveal the potential application of pyrazolo [3,4-b]pyridines in the development of AD amyloid plaque probes of various modalities for AD diagnosis .

Synthesis of 5-amino-1H-pyrazolo [4,3-b]pyridine derivatives

Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques

- Application : This research involves the synthesis of 5-amino-1H-pyrazolo [4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto .

- Method : 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo [4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo [1,2-a]pyrazolo [3,4-e]pyridines .

- Results : The methods for obtaining the above structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .

- Application : This research involves the synthesis of novel pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .

- Method : A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

- Results : Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Synthesis of 5-amino-1H-pyrazolo [4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto

Discovery of pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine derivatives as novel CDK2 inhibitors

- Application : This research involves the synthesis of 5-amino-1H-pyrazolo [4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto .

- Method : 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo [4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo [1,2-a]pyrazolo [3,4-e]pyridines .

- Results : The methods for obtaining the above structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .

- Application : This research involves the synthesis of novel pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .

- Method : A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

- Results : Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Discovery of pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine derivatives as novel CDK2 inhibitors

将来の方向性

The future directions for “ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” could involve further exploration of its chemical reactivity and potential applications. Given the wide range of pharmacological properties exhibited by structurally similar compounds, it may be worthwhile to investigate its potential use in the development of new drugs .

特性

IUPAC Name |

ethyl 5-amino-1-pyridin-3-ylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-4-3-5-13-6-8/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRFOAJQFLWZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)

![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)

![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)

![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)

![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)